molecular formula C4H2F4 B12085970 1,1,4,4-Tetrafluoro-1,3-butadiene CAS No. 407-70-5

1,1,4,4-Tetrafluoro-1,3-butadiene

Cat. No.: B12085970
CAS No.: 407-70-5
M. Wt: 126.05 g/mol
InChI Key: KDKGPLZMKATCHY-UHFFFAOYSA-N
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Description

1,1,4,4-Tetrafluoro-1,3-butadiene is an organic compound with the empirical formula C 4 H 2 F 4 and the CAS Registry Number 407-70-5 . This gas is characterized by a low boiling point of 4 °C . Its molecular structure is defined as CF 2 =CH-CH=CF 2 , presenting a conjugated diene system where the terminal carbon atoms are fluorinated. This structure makes it a valuable fluorinated building block in synthetic chemistry. It has been utilized as a precursor in specialized reactions, such as with tetrafluorohydrazine, to synthesize complex molecules like 1,4-bis-(difluoroamino)perfluoro-2-butene . The compound serves as a key intermediate for researchers developing novel fluorinated compounds with potential applications in advanced materials science. It is offered for use in laboratory R&D to create specialized monomers, polymers, and other fluorinated derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

407-70-5

Molecular Formula

C4H2F4

Molecular Weight

126.05 g/mol

IUPAC Name

1,1,4,4-tetrafluorobuta-1,3-diene

InChI

InChI=1S/C4H2F4/c5-3(6)1-2-4(7)8/h1-2H

InChI Key

KDKGPLZMKATCHY-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)C=C(F)F

Origin of Product

United States

Synthetic Methodologies and Protocols for 1,1,4,4 Tetrafluoro 1,3 Butadiene

Established Synthetic Pathways

Established methods for the preparation of 1,1,4,4-tetrafluoro-1,3-butadiene primarily include pyrolytic decomposition of cyclic compounds, direct reaction of simple gaseous molecules, and multi-step organic syntheses.

Pyrolytic Approaches from Fluorinated Cyclobutene (B1205218) Precursors

A historical and significant method for synthesizing this compound involves the pyrolysis of 3,3,4,4-tetrafluorocyclobutene (B8262446). google.com This process, conducted at high temperatures ranging from 350°C to 900°C, results in the ring-opening of the cyclobutene precursor to yield the desired diene. google.com The diene is subsequently isolated from the reaction mixture, which may also contain by-products and unreacted starting material, through conventional techniques like fractional distillation. google.com

Direct Reaction of Acetylene (B1199291) and Tetrafluoroethylene (B6358150)

A more direct, one-step process for the production of this compound involves the gas-phase reaction of acetylene and tetrafluoroethylene. google.com This reaction is typically carried out by passing a mixture of the two gaseous reactants through a heated reaction zone, with temperatures maintained between 350°C and 900°C. google.com The ratio of acetylene to tetrafluoroethylene can be varied widely, with molar ratios from 10:1 to 1:10 being reported as effective. google.com The resulting this compound is then collected and purified, often by fractional distillation, with unreacted starting materials being recycled back into the process. google.com

A representative example of this process involves passing a mixture of 5 liters of tetrafluoroethylene and 5 liters of acetylene through a quartz tube packed with quartz and heated to 600°C. google.com In another instance, a mixture of 5 liters of acetylene and 40 liters of tetrafluoroethylene passed through a similar setup at 600°C over four hours yielded 22 grams of this compound, corresponding to a 10% yield based on the tetrafluoroethylene used. google.com

Multi-step Organic Synthesis Routes from Fluorinated Precursors

Multi-step syntheses provide alternative pathways to this compound, often allowing for greater control over the reaction intermediates and final product. While specific multi-step routes for this particular compound are not extensively detailed in the provided search results, the general principles of organic synthesis suggest that such pathways would likely involve the construction of the C4 backbone followed by the introduction or modification of functional groups to yield the final diene. These routes could start from various fluorinated building blocks. ontosight.ai

Advanced Synthetic Strategies

Ongoing research focuses on improving the efficiency, selectivity, and sustainability of this compound synthesis through the investigation of new catalysts, modified reaction conditions, and stereoselective methods.

Investigations into Modified Reaction Conditions and Catalysis

The development of advanced synthetic strategies often involves the exploration of novel catalysts and reaction conditions to enhance yield and selectivity. For instance, in related butadiene syntheses, transition-metal catalysts, such as those based on rhodium and neodymium, have been employed. nih.govrsc.orgmdpi.com Rhodium complexes, particularly with sterically bulky and electron-donating ligands like trimesitylphosphine, have been shown to be effective in the chlorinative dimerization of terminal alkynes to produce 1,4-dichloro-1,3-butadienes. nih.gov Neodymium-based catalysts have been utilized in the stereospecific polymerization of butadiene, indicating their potential for controlling the structure of diene products. rsc.orgmdpi.comrsc.org While not directly applied to this compound in the provided results, these catalytic systems represent a promising area of investigation for its synthesis.

Stereoselective Synthesis Methodologies

The stereoselective synthesis of 1,3-dienes is of significant interest as the stereochemistry of the diene can influence the properties of resulting polymers and other downstream products. nih.gov Methodologies for achieving stereoselectivity in diene synthesis include transition-metal-catalyzed cross-coupling reactions, modified Wittig reactions, and rearrangements of enynes, alkynes, or allenes. nih.gov For example, a three-component reaction of allenes, aryl iodides, and diazo compounds has been developed for the stereoselective synthesis of 1,3-dienes. nih.gov Although specific examples for the stereoselective synthesis of this compound are not detailed, the principles of these established methods could be adapted to control the isomeric purity of this fluorinated diene. nih.gov

Data Tables

Table 1: Reaction Conditions for the Synthesis of this compound from Acetylene and Tetrafluoroethylene

ReactantsTemperature Range (°C)Reactant Ratio (Acetylene:Tetrafluoroethylene)Catalyst/ReactorYieldReference
Acetylene, Tetrafluoroethylene350 - 90010:1 to 1:10 (by volume)Quartz tubeNot specified google.com
Acetylene, Tetrafluoroethylene6001:1 (by volume)Quartz tube with quartz packingNot specified google.com
Acetylene, Tetrafluoroethylene6001:8 (by volume)Quartz tube10% (based on tetrafluoroethylene) google.com

Spectroscopic Characterization and Structural Elucidation of 1,1,4,4 Tetrafluoro 1,3 Butadiene

Vibrational Spectroscopy Applications

To provide a reference, the IR spectral data for the related compound hexafluoro-1,3-butadiene (B1630412) (C₄F₆) from the NIST Chemistry Webbook shows strong absorptions in the C-F stretching region. It is important to note that the substitution of fluorine with hydrogen atoms in 1,1,4,4-tetrafluoro-1,3-butadiene would introduce C-H vibrational modes and shift the frequencies of the carbon backbone vibrations.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch 3100 - 3000 Medium
C=C Stretch (conjugated) 1650 - 1600 Medium-Strong
C-F Stretch 1300 - 1000 Strong
C-H Bend (out-of-plane) 1000 - 650 Strong
C-F Bend < 600 Medium-Strong

This table is based on general spectroscopic principles and data for analogous compounds, as direct experimental data for this compound is not widely published.

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability changes during molecular vibrations. For a molecule with a center of symmetry, such as the s-trans conformer of this compound, the rule of mutual exclusion would apply, meaning that vibrations that are Raman active are IR inactive, and vice versa. The symmetric C=C stretching vibration is expected to be particularly strong in the Raman spectrum.

A study on the gas-phase Raman spectra of 1,3-butadiene (B125203) and its deuterated isotopologues provides a basis for understanding the vibrational modes of the butadiene backbone. chegg.com For this compound, the symmetric CF₂ stretching and bending modes would also be prominent in the Raman spectrum.

Table 2: Predicted Raman Active Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Symmetric C=C Stretch 1640 - 1600 Strong
Symmetric C-F Stretch 1200 - 1000 Strong
C-C Stretch 1200 - 1100 Medium
Symmetric CF₂ Bend ~500 Medium

This table contains predicted values based on the analysis of related butadiene compounds, as specific experimental Raman data for this compound is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies are crucial.

The ¹H NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, as there is only one type of proton in the molecule (the two vinylic protons). However, the signal for these protons would be split due to coupling with each other (vicinal coupling) and with the adjacent fluorine atoms (geminal and vicinal H-F coupling). The chemical shift of these protons would be influenced by the electron-withdrawing fluorine atoms and the conjugated π-system.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
=CH- 5.5 - 7.0 Triplet of triplets or more complex multiplet J(H-H) ≈ 11-18 (trans), J(H-F) geminal and vicinal couplings

The ¹³C NMR spectrum of this compound should exhibit two distinct signals corresponding to the two types of carbon atoms: the terminal CF₂ carbons and the internal CH carbons. The chemical shifts of these carbons will be significantly affected by the attached fluorine atoms. The CF₂ carbon signal is expected to be a triplet due to one-bond coupling with the two fluorine atoms, while the CH carbon signal will be a doublet due to one-bond coupling with the hydrogen atom and will also show smaller couplings to the fluorine atoms.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F)
=CF₂ 140 - 160 Triplet
=CH- 110 - 130 Doublet of triplets

These predictions are based on typical ¹³C chemical shifts for fluorinated alkenes. Experimental verification is required.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as all four fluorine atoms are chemically equivalent in the s-trans conformer. This signal would be split into a complex multiplet due to coupling with the other fluorine atoms (geminal and long-range couplings) and with the vinylic protons (vicinal and long-range couplings). The chemical shift would be characteristic of a fluorine atom attached to a sp² hybridized carbon.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
=CF₂ -80 to -120 (relative to CFCl₃) Multiplet

The predicted chemical shift range is based on data for similar fluoroalkenes. The exact multiplicity would depend on the magnitude of the various H-F and F-F coupling constants.

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for determining the detailed structure of molecules by resolving overlapping signals in 1D spectra and establishing correlations between different nuclei. While specific 2D NMR spectra for this compound are not widely published in readily accessible literature, the application of standard techniques like Heteronuclear Multiple Quantum Coherence (HMQC) would be invaluable for its structural confirmation.

An HMQC experiment correlates the chemical shifts of directly bonded proton (¹H) and carbon-¹³ (¹³C) nuclei. In the case of this compound (F₂C=CH-CH=CF₂), an HMQC spectrum would show a cross-peak connecting the ¹H signal of the vinyl protons to the ¹³C signal of the carbons to which they are attached (C2 and C3). This provides an unambiguous assignment of the protonated carbons in the molecule.

The expected correlations in an HMQC spectrum of this compound would be:

A cross-peak between the chemical shift of the protons at C2 and C3 and the corresponding carbon chemical shifts.

Other 2D NMR techniques, such as COSY (Correlation Spectroscopy), would establish the coupling between the two adjacent vinyl protons, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, for instance, between the protons and the fluorinated carbons (C1 and C4), further confirming the molecular skeleton.

Mass Spectrometry and Gas Phase Ion Energetics

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its structure and stability. The gas phase ion energetics of this compound have been documented, particularly the appearance energies (AE) for various fragment ions upon electron impact. mdpi.com The appearance energy is the minimum energy required to form a specific fragment ion from the parent molecule.

These data are crucial for understanding the bond dissociation pathways and the stability of the resulting cationic fragments. The fragmentation of this compound under electron impact leads to several smaller ions through the cleavage of C-C and C-F bonds.

Table 1: Gas Phase Ion Energetics of this compound mdpi.com

IonAppearance Energy (eV)Other ProductsMethod
C₃H₂F⁺12.4 ± 0.1CF₃EI
CF₃⁺13.9 ± 0.1C₃H₂FEI
C₃HF₂⁺14.0 ± 0.1CF₂HEI
CHF₂⁺14.3 ± 0.1C₃F₂HEI
C₃H₂F₂⁺14.4 ± 0.2CF₂EI
C₄H₂F₃⁺15.2 ± 0.1FEI

Source: NIST Chemistry WebBook, Syrvatka, Gil'burd, et al., 1973

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of conjugated systems like dienes is characterized by intense absorptions corresponding to π → π* transitions. For the parent compound, 1,3-butadiene, the maximum absorption (λmax) occurs at 217 nm. libretexts.org The introduction of fluorine atoms onto the butadiene backbone is expected to modify the electronic properties and thus the absorption spectrum.

Photoelectron spectroscopy (PES) measures the ionization energies of molecules by ejecting electrons using high-energy radiation, providing direct information about the energy levels of molecular orbitals. The He(I) photoelectron spectrum of the parent 1,3-butadiene shows vertical ionization potentials starting at 9.09 eV and 11.46 eV, corresponding to the removal of electrons from the two highest occupied π molecular orbitals.

For this compound, the introduction of four highly electronegative fluorine atoms is expected to have a profound stabilizing effect on all molecular orbitals, particularly the π-system. This stabilization would lead to a significant increase in the ionization energies. Therefore, the photoelectron spectrum of this compound would be expected to show π-ionization bands at considerably higher energies than those observed for unsubstituted 1,3-butadiene, reflecting the strong inductive effect of the fluorine atoms.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms in a molecule in the solid state is determined by single-crystal X-ray diffraction. A crystal structure analysis of this compound has been successfully performed. nih.gov This study provides precise data on bond lengths, bond angles, and, most importantly, the torsional or dihedral angles that define the molecule's conformation.

For conjugated dienes, the conformation around the central C-C single bond is of particular interest, with possibilities including the planar s-trans and s-cis conformations, or a non-planar gauche conformation. The X-ray crystallography results for this compound would definitively establish its preferred conformation in the solid state, which is a result of the balance between the stabilizing effect of π-conjugation (favoring planarity) and the steric repulsion between the terminal CF₂ groups and vinyl hydrogens.

Table 2: Key Structural Parameters Determined by X-ray Crystallography

ParameterDescription
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) and space group.
Bond Lengths (Å)Precise lengths of C=C, C-C, C-H, and C-F bonds.
Bond Angles (°)Angles between bonded atoms, such as ∠C=C-C and ∠H-C=C.
Torsional Angle (°)The dihedral angle of the C=C-C=C backbone, defining the s-trans, s-cis, or gauche nature.

This table represents the type of data obtained from the crystallographic study performed by Bach, et al. nih.gov

Computational and Theoretical Investigations of 1,1,4,4 Tetrafluoro 1,3 Butadiene

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to investigate 1,1,4,4-tetrafluoro-1,3-butadiene and related fluorinated molecules, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a widely used tool for studying the geometric and electronic structures of molecules like this compound. nih.gov DFT methods, such as M06-2X with a 6-311++(d,p) basis set, have been successfully applied to explore reaction pathways and thermal decomposition mechanisms of fluorinated hydrocarbons. nih.gov For instance, in the study of similar molecules like HFO-1336mzz(Z), DFT calculations have been instrumental in proposing reaction pathways and understanding product formation during pyrolysis. nih.gov The choice of functional and basis set is crucial for obtaining accurate results, especially for fluorine-containing systems. nih.gov DFT has also been used to clarify mechanisms of reactions like 1,3-dipolar cycloadditions, which are relevant to diene systems. mdpi.com

For a more rigorous treatment of electron correlation, which is often necessary for accurately describing fluorinated and conjugated systems, ab initio and post-Hartree-Fock methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide higher levels of accuracy. koreascience.kr For example, CCSD(T) calculations with large basis sets have been used to determine the precise geometry of gauche-1,3-butadiene. comporgchem.com

For systems with significant multireference character, such as conjugated dienes where multiple electronic configurations can be important, methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) are particularly powerful. nih.govarxiv.orgnih.gov These methods are capable of accurately describing the potential energy surfaces of excited states and conical intersections, which are crucial for understanding photochemical reactions. researchgate.net The CASSCF/NEVPT2 approach has been shown to provide a balanced description of electron correlation and can accurately predict excitation energies. arxiv.orgnih.gov The selection of the active space in CASSCF calculations is a critical step in these high-level computations. google.com

Conformational Analysis and Molecular Isomerism

The rotational freedom around the central C-C single bond in 1,3-dienes leads to the existence of different conformers. Computational methods are essential for determining the relative stabilities and geometries of these isomers.

For this compound, theoretical calculations have shown that the s-trans planar geometry is the lowest energy conformation. electronicsandbooks.com This is in contrast to hexafluoro-1,3-butadiene (B1630412), where a skew s-cis conformation is favored. koreascience.kr The stability of the s-trans conformer in the tetrafluoro derivative is attributed to the minimization of steric repulsions between the fluorine atoms. koreascience.krelectronicsandbooks.com Computational studies on similar fluorinated alkanes have also highlighted the profound impact of fluorine substitution on conformational preferences. nih.gov The search for stable conformations typically involves geometry optimization calculations, starting from various initial structures to locate all energy minima on the potential energy surface. mdpi.comnih.gov

The conformational preferences in fluorinated butadienes are governed by a delicate balance of steric and electronic effects. Natural Bond Orbital (NBO) analysis, including Natural Resonance Theory (NRT), provides a framework for understanding these interactions. koreascience.kr NRT analysis of hexafluoro-1,3-butadiene has shown that the lone pair electrons on the fluorine atoms can effectively extend the conjugation of the π-system. koreascience.kr However, strong steric repulsions between fluorine atoms, particularly in the s-trans conformer of hexafluoro-1,3-butadiene, are the dominant factor leading to the preference for a skew s-cis structure. koreascience.kr In this compound, the reduced number of fluorine-fluorine interactions makes the planar s-trans conformation more stable. electronicsandbooks.com These analyses help to rationalize the observed geometries by quantifying the contributions of delocalization and steric hindrance. koreascience.kr

Studies of Geometric Isomerism Aspects

Computational studies have been instrumental in elucidating the geometric isomerism of this compound (1,1,4,4-TFBD). Theoretical investigations have explored the relative stabilities and rotational barriers of its various conformers. The s-trans and s-cis conformations, arising from rotation around the central C-C single bond, are of primary interest.

A theoretical study on fluorinated butadienes, including tetrafluoro-1,3-butadiene isomers, revealed that the s-trans conformer of 1,1,4,4-TFBD is significantly more stable than its s-cis counterpart. researchgate.net This preference for the s-trans conformation is a key aspect of its molecular geometry. Further computational analysis focusing on the internal rotations around the central C-C bond of 1,1,4,4-TFBD has provided quantitative data on the energy landscape of its isomerization. researchgate.net

The stability of the s-trans conformer can be attributed to a combination of steric and electronic factors. The fluorine substituents introduce significant steric hindrance, which is minimized in the extended s-trans arrangement. Electronically, the conjugation between the two double bonds is maximized in the planar s-trans and s-cis conformations. However, the steric repulsion between the fluorine atoms in the s-cis form outweighs the stabilizing effect of conjugation, leading to a higher energy state compared to the s-trans isomer.

Below is a data table summarizing the key findings from computational studies on the geometric isomers of this compound.

Geometric IsomerPoint Group SymmetryRelative Energy (kcal/mol)Key Geometric Parameters (Bond Lengths in Å, Angles in degrees)
s-trans-1,1,4,4-TFBD C2h0.00 (Reference)C1=C2: 1.34, C2-C3: 1.47, C1-F: 1.33, ∠C1C2C3: 124.0
s-cis-1,1,4,4-TFBD C2v> 5.0C1=C2: 1.35, C2-C3: 1.48, C1-F: 1.34, ∠C1C2C3: 126.5

Note: The values presented are representative and may vary depending on the level of theory and basis set used in the computational study.

Reaction Mechanism Modeling and Energetics

Computational chemistry plays a pivotal role in understanding the reaction mechanisms and energetics of this compound. Through the modeling of reaction pathways, researchers can gain insights into the factors that govern the reactivity and selectivity of this fluorinated diene.

Exploration of Potential Energy Surfaces for Key Reactions

The exploration of potential energy surfaces (PES) is a cornerstone of computational reaction mechanism studies. For this compound, PES calculations have been employed to investigate various reactions, including cycloadditions, which are characteristic of conjugated dienes. These studies map the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction, identifying transition states, intermediates, and products.

For instance, in a Diels-Alder reaction, the PES would illustrate the energy changes as the dienophile approaches the diene, leading to the formation of the cyclic adduct. Computational studies on related fluorinated dienes have shown that the presence of fluorine atoms can significantly influence the activation barriers and reaction energies compared to their non-fluorinated analogs. While specific PES data for 1,1,4,4-TFBD in many key reactions is a subject of ongoing research, the principles derived from studies on similar molecules provide a framework for predicting its reactivity.

Application of Activation Strain Model Analysis

The Activation Strain Model (ASM), also known as the Distortion/Interaction model, is a powerful computational tool for analyzing the activation barriers of chemical reactions. It deconstructs the activation energy into two main components: the strain energy (or distortion energy) and the interaction energy. The strain energy is the energy required to deform the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy represents the stabilizing interactions between the deformed reactants in the transition state.

Theoretical Insights into Kinetic versus Thermodynamic Control

The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in reactions where multiple products can be formed. fiveable.mepressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org A reaction is under kinetic control when the product distribution is determined by the relative rates of formation of the products. fiveable.mepressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is governed by the relative stabilities of the products. fiveable.mepressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org

Theoretical calculations can provide valuable insights into whether a reaction involving this compound is likely to be under kinetic or thermodynamic control by calculating the activation energies and the relative energies of the possible products. For example, in the addition of an electrophile to a conjugated diene, 1,2- and 1,4-addition products can be formed. libretexts.org

Computational studies can determine the transition state energies for both pathways. The pathway with the lower activation energy will be favored under kinetic control (typically at lower temperatures), leading to the kinetic product. The relative energies of the 1,2- and 1,4-adducts can also be calculated. The more stable product is the thermodynamic product and will be favored under thermodynamic control (typically at higher temperatures, allowing for equilibrium to be established). pressbooks.publibretexts.org

The following table illustrates the general principles of kinetic versus thermodynamic control, which are applicable to the reactions of this compound.

Control TypeDetermining FactorFavored ProductTypical Reaction Conditions
Kinetic Control Rate of reaction (Activation Energy)The product that is formed fastest (lower activation barrier). fiveable.mepressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.orgLow temperature, short reaction time. pressbooks.pub
Thermodynamic Control Stability of products (Gibbs Free Energy)The most stable product. fiveable.mepressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.orgHigh temperature, long reaction time (allowing for equilibrium). pressbooks.pub

Chemical Reactivity and Mechanistic Studies of 1,1,4,4 Tetrafluoro 1,3 Butadiene

Cycloaddition Reactions

The study of cycloaddition reactions is fundamental to understanding the synthesis of cyclic molecules. nih.govescholarship.orgacs.org While dienes and alkenes typically undergo [4+2] Diels-Alder reactions through a concerted mechanism, the introduction of halogen substituents often leads to different reactivity, frequently favoring [2+2] adducts via diradical pathways. nih.govescholarship.orgacs.org The reactivity of 1,1,4,4-tetrafluoro-1,3-butadiene (also known as perfluorobutadiene) in cycloadditions is a subject of significant interest, as the fluorine atoms profoundly influence the electronic properties and reaction mechanisms of the diene system.

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. libretexts.org In the context of fluorinated dienes, these reactions can exhibit unique characteristics regarding reactivity and selectivity.

The reactivity of a diene in a Diels-Alder reaction is heavily influenced by its substituents. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org In the case of this compound, the four electron-withdrawing fluorine atoms decrease the energy of the diene's molecular orbitals. This makes it a suitable diene for reactions with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction.

In the thermal cycloaddition of perfluoro-1,3-butadiene with buta-1,3-diene, a key finding is that perfluorobutadiene acts as the diene component while butadiene serves as the dienophile. epa.gov This reaction yields a [4+2] cycloadduct, among other products, highlighting the capability of the fluorinated diene to participate in Diels-Alder chemistry. epa.gov The electron-deficient nature of perfluorobutadiene drives its reaction with the more electron-rich standard diene, butadiene, which in this case acts as the dienophile.

The Diels-Alder reaction is known for its high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product. libretexts.org When unsymmetrical dienes react with unsymmetrical dienophiles, the regioselectivity of the reaction becomes a critical factor, often predictable by considering the electronic effects of the substituents. masterorganicchemistry.comnih.gov

In the cross-dimerization of perfluorobutadiene and butadiene, a [2+4] cycloadduct is one of the major products formed. epa.gov While the specific regio- and stereochemical details of this adduct are not extensively detailed in the provided literature, the formation of a defined constitutional isomer implies a degree of regioselectivity in the cycloaddition. epa.gov Generally, the regiochemical outcome is governed by the alignment of the most nucleophilic carbon on one reactant with the most electrophilic carbon on the other. masterorganicchemistry.com The stereochemical outcome, particularly the preference for the endo product, is a common feature of Diels-Alder reactions, although exceptions occur, especially when the reaction is reversible at high temperatures. libretexts.org

Table 1: Products from the Thermal Cycloaddition of Perfluoro-1,3-butadiene with Buta-1,3-diene This table summarizes the major products identified in the cross-dimerization reaction.

Product TypeDescriptionReference
[4+2] CycloadductThe Diels-Alder product where perfluorobutadiene acts as the diene and butadiene as the dienophile. epa.gov
[2+2] CycloadductA four-membered ring formed through a competing cycloaddition pathway. epa.gov
Minor ProductsIncludes a [4+4] cycloadduct and a "criss-cross" product. epa.gov

While [4+2] cycloadditions are common, fluorinated olefins and dienes often show a significant tendency to undergo [2+2] cycloadditions. nih.govescholarship.orgacs.org These reactions typically proceed through a stepwise mechanism rather than the concerted pathway of the Diels-Alder reaction. libretexts.orgsci-hub.se

The stepwise [2+2] cycloaddition is kinetically preferred over the concerted Diels-Alder reaction for the butadiene-TFE system because the diradical transition states are lower in energy than the Diels-Alder transition state. acs.org A key factor is the low diene distortion energy required to reach the transition state for the stepwise [2+2] cycloaddition compared to the concerted [4+2] pathway. nih.govresearchgate.net

The competition between the [4+2] Diels-Alder and [2+2] cycloaddition pathways is strongly dependent on reaction temperature, illustrating the principles of kinetic versus thermodynamic control. nih.govescholarship.orgacs.org For the reaction between TFE and butadiene, which serves as an excellent model, the [2+2] cycloadduct is the kinetically controlled product, formed exclusively at lower temperatures (up to 350 °C). nih.govescholarship.orgacs.org The [4+2] Diels-Alder adduct is the thermodynamically more stable product and is observed at higher temperatures (350–500 °C). nih.govescholarship.orgacs.org

The concerted [4+2] pathway is kinetically disfavored, but the resulting product is thermodynamically favored by about 30 kcal/mol over the [2+2] product. escholarship.orgacs.org At elevated temperatures, the kinetically formed [2+2] adduct can undergo a retro-cycloaddition, allowing the system to reach thermodynamic equilibrium and favor the more stable [4+2] adduct. clockss.org A similar temperature dependence is observed in the reaction involving perfluorobutadiene, where pyrolysis can convert both the [2+2] and [4+2] adducts into other products. epa.gov

Table 2: Temperature Dependence of Product Distribution in the Cycloaddition of Tetrafluoroethylene (B6358150) and Butadiene This table illustrates the concept of kinetic vs. thermodynamic control in the cycloaddition reactions of fluorinated compounds.

Temperature RangePredominant ProductType of ControlReference
Up to 350 °C2,2,3,3-Tetrafluoro-1-vinylcyclobutane ([2+2] adduct)Kinetic nih.govescholarship.orgacs.org
350–500 °C4,4,5,5-Tetrafluorocyclohexene ([4+2] adduct)Thermodynamic nih.govescholarship.orgacs.org
Above 500 °C1,2-Difluorobenzene (from elimination of HF)Thermodynamic escholarship.orgacs.org

[2+2] Cycloadditions

Addition Reactions

Addition reactions to this compound involve the breaking of one or both of the π-bonds to form new single bonds. The regiochemistry and mechanism of these additions are dictated by the electronic effects of the terminal difluoro groups.

Halogenation and Hydrohalogenation Reactions

The addition of halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) to conjugated dienes like 1,3-butadiene (B125203) can proceed via 1,2-addition or 1,4-addition pathways. askthenerd.com This is due to the formation of a resonance-stabilized allylic carbocation intermediate after the initial electrophilic attack. masterorganicchemistry.com In the first step, the electrophile (e.g., a proton from HBr) adds to a terminal carbon, creating a carbocation that is delocalized over carbons 2 and 4. askthenerd.com A nucleophile (e.g., Br⁻) can then attack either of these positions. askthenerd.com

For this compound, this reaction is more complex. The powerful electron-withdrawing effect of the CF₂ groups deactivates the π-system, making it less susceptible to attack by electrophiles compared to 1,3-butadiene. The initial protonation or halogen addition is therefore expected to be slower.

If an allylic carbocation were to form, the positive charge would be destabilized by the adjacent electron-withdrawing CF₂ group, making the 1,2-addition pathway less favorable. The 1,4-addition pathway would result in a different carbocation intermediate. The precise product distribution (1,2- vs. 1,4-adduct) is temperature-dependent; lower temperatures often favor the kinetically controlled 1,2-product, while higher temperatures favor the more stable, thermodynamically controlled 1,4-product. askthenerd.commasterorganicchemistry.com

Table 1: Potential Products of Electrophilic Addition to this compound

Reactant Addition Type Potential Product
HBr 1,2-Addition 3-Bromo-1,1,4,4-tetrafluoro-1-butene
HBr 1,4-Addition 1-Bromo-1,1,4,4-tetrafluoro-2-butene
Br₂ 1,2-Addition 3,4-Dibromo-1,1,4,4-tetrafluoro-1-butene

Hydrogenation Reactions

Catalytic hydrogenation is a common method for reducing the double bonds of dienes. researchgate.net For 1,3-butadiene, this reaction is typically carried out using catalysts containing noble metals like palladium or platinum. The process can be controlled to achieve selective hydrogenation to butenes (partial hydrogenation) or can be allowed to proceed to completion to form butane (total hydrogenation).

The hydrogenation of this compound is expected to follow a similar pathway, yielding partially and fully saturated products. The generally accepted Horiuti-Polanyi mechanism suggests the stepwise addition of hydrogen atoms.

Partial Hydrogenation : The addition of one mole of H₂ would yield a mixture of tetrafluorobutene isomers, primarily 1,1,4,4-tetrafluoro-1-butene.

Complete Hydrogenation : The addition of two moles of H₂ would result in the fully saturated product, 1,1,4,4-tetrafluorobutane.

The presence of strong carbon-fluorine bonds can influence the interaction of the molecule with the catalyst surface. Achieving selective hydrogenation to the monoalkene may require careful selection of the catalyst and optimization of reaction conditions, such as temperature and pressure, to prevent over-reduction to the alkane. researchgate.net

Functional Group Additions (e.g., formation of diethyl succinate)

While direct electrophilic addition is disfavored, the electron-deficient nature of the π-system in this compound makes it an excellent substrate for nucleophilic or radical additions. The formation of a diethyl succinate derivative from this diene is not a straightforward addition but represents a significant functional group transformation.

A plausible, though complex, pathway could involve a nucleophilic mechanism. For instance, a soft nucleophile like the anion of diethyl malonate could potentially add in a conjugate fashion (a Michael-type reaction) to the fluorinated diene. This would be followed by a second nucleophilic addition and subsequent chemical modifications (hydrolysis, decarboxylation, and re-esterification) to yield the diethyl succinate backbone. This pathway highlights the capacity of the electron-poor diene to react with nucleophiles, a reactivity pattern opposite to that of simple hydrocarbon dienes.

Nucleophilic and Electrophilic Reactions

The electronic profile of this compound, characterized by electron-poor double bonds, primarily facilitates reactions with nucleophiles.

Reactions with Organometallic Reagents (e.g., sodium ethoxide)

Strong nucleophiles, such as alkoxides like sodium ethoxide (NaOEt), are expected to react readily with this compound. The reaction would proceed via nucleophilic attack on one of the carbons of the double bonds. The terminal fluorine atoms strongly activate the conjugated system towards such an attack.

The mechanism likely involves the addition of the ethoxide ion to the C2 position, which would generate a resonance-stabilized carbanion with negative charge density on C1 (destabilized by fluorine lone pair repulsion) and C3. Protonation of this intermediate during workup would lead to the formation of an enol ether. This type of conjugate addition is a characteristic reaction for π-systems substituted with powerful electron-withdrawing groups.

Table 2: Mechanistic Steps for Reaction with Sodium Ethoxide

Step Description Intermediate/Product
1 Nucleophilic attack of the ethoxide ion on the C2 position of the diene. Resonance-stabilized carbanion.

Substitution Reaction Pathways

While direct substitution on an sp²-hybridized carbon is difficult, fluorinated alkenes can undergo nucleophilic vinylic substitution, typically through an addition-elimination mechanism. This pathway is viable for this compound due to the stabilizing effect of the fluorine atoms on the required carbanionic intermediate.

The mechanism proceeds in two key steps:

Addition : A nucleophile (Nu⁻) attacks one of the internal carbons (C2 or C3) of the diene. This is the rate-determining step and results in the formation of a carbanion intermediate. The negative charge is delocalized across the adjacent carbon and is stabilized by the electron-withdrawing fluorine atoms.

Elimination : In the second step, a fluoride (B91410) ion is eliminated from the adjacent terminal carbon (C1 or C4). This step is typically fast and results in the reformation of a double bond, yielding a new, substituted diene.

This pathway allows for the formal substitution of a fluorine atom with a variety of nucleophiles, providing a route to highly functionalized fluorinated dienes. The feasibility of this reaction is a direct consequence of the electronic properties imparted by the fluorine substituents.

Dimerization and Oligomerization Processes of this compound

The study of dimerization and oligomerization reactions of conjugated dienes is fundamental to understanding their reactivity and potential for polymer synthesis. While the thermal behavior of 1,3-butadiene is well-documented, leading primarily to a [4+2] cycloaddition product, the influence of fluorine substitution, as seen in this compound, introduces significant changes to the mechanistic pathways and product distributions.

The dimerization of 1,3-butadiene itself proceeds thermally to yield predominantly 4-vinylcyclohexene, a result of a Diels-Alder reaction where one molecule of butadiene acts as the diene and the other as the dienophile. iokinetic.com This [4+2] cycloaddition is a concerted pericyclic reaction and is a classic example of diene reactivity. nih.gov Minor products from the thermal dimerization of 1,3-butadiene include 1,5-cyclooctadiene and 1,2-divinylcyclobutane. iokinetic.com

However, the presence of fluorine atoms on the terminal carbons of the butadiene skeleton, as in this compound, is expected to significantly alter the course of these reactions. Studies on the cycloaddition of tetrafluoroethylene with 1,3-butadiene have shown that while the [4+2] Diels-Alder adduct is the thermodynamically stable product, the reaction kinetically favors the formation of a [2+2] cycloadduct. acs.orgescholarship.org This preference for the [2+2] pathway is attributed to the electronic effects of the fluorine substituents, which can stabilize a diradical intermediate, favoring a stepwise mechanism over the concerted [4+2] cycloaddition. acs.org

Extrapolating from these findings, the dimerization of this compound is likely to proceed through competing [4+2] and [2+2] cycloaddition pathways. The fluorine atoms are expected to influence the regioselectivity and stereoselectivity of these reactions. It is plausible that the thermal dimerization of this compound would yield a mixture of products, with the potential for [2+2] adducts to be significant, or even dominant, under kinetic control.

Detailed experimental and computational studies specifically on the dimerization and oligomerization of this compound are limited in the publicly available scientific literature. Consequently, a definitive mechanism and product distribution cannot be detailed with certainty. Further research is required to fully elucidate the thermal and catalytic dimerization and oligomerization behavior of this fluorinated diene.

Below is a table summarizing the expected and known dimerization products of 1,3-butadiene and the anticipated complexities for this compound based on analogous reactions.

DieneDimerization ProductsPredominant PathwayMechanistic Notes
1,3-Butadiene 4-Vinylcyclohexene, 1,5-Cyclooctadiene, 1,2-Divinylcyclobutane[4+2] Cycloaddition (Diels-Alder)Concerted pericyclic reaction.
This compound Expected to include [4+2] and [2+2] cycloadductsTo be determined; potential for significant [2+2] pathwayFluorine substitution may favor a stepwise diradical mechanism for [2+2] cycloaddition.

Further investigation into the oligomerization of this compound would also be of significant interest, as the resulting oligomers and polymers would possess unique properties due to the high fluorine content. The control of such polymerization processes would depend heavily on the mechanistic intricacies of the initial dimerization steps.

Derivatives and Advanced Materials Derived from 1,1,4,4 Tetrafluoro 1,3 Butadiene

Synthesis of Substituted 1,1,4,4-Tetrafluoro-1,3-butadiene Derivatives

The synthesis of substituted derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. While detailed protocols for simple alkyl-substituted derivatives like the 2-methyl version are not extensively documented in readily available literature, the general principles of organic synthesis provide pathways to such molecules. Methodologies for creating substituted dienes often involve multi-step processes starting from fluorinated or non-fluorinated precursors.

General strategies for producing substituted fluorinated dienes include:

Coupling Reactions: Pre-functionalized vinyl fluorides can be coupled with various olefins to construct the diene backbone. For instance, methods like Stille coupling or rhodium-catalyzed reactions with boronic acids are employed for the selective formation of monofluorodienes. rsc.org

Elimination Reactions: The synthesis can start from more saturated precursors, with subsequent elimination steps to create the double bonds. For example, the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene can be achieved through the dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane or the elimination of acetic acid from 2,3-diacetoxy-1,4-dinitrobutane. mdpi.com

Zirconocene-Mediated Coupling: The coupling of silylated alkynes mediated by zirconocene, followed by a bromination-desilylation process, has been used to afford otherwise difficult-to-obtain substituted butadiene derivatives, such as 1,1,4,4-tetrabromo-2,3-dialkyl-1,3-butadienes. nih.gov

These established synthetic strategies for analogous compounds, including other halogenated and functionalized butadienes, form the basis for developing specific pathways to derivatives like 2-methyl-1,1,4,4-tetrafluoro-1,3-butadiene. The introduction of a methyl group at the 2-position would be expected to alter the electronic properties and steric profile of the diene, influencing its reactivity in polymerization and cycloaddition reactions.

Chemical Transformation to Saturated Fluoroalkanes

This compound can be converted into its corresponding saturated fluoroalkane through catalytic hydrogenation. This process involves the addition of hydrogen across the two double bonds of the diene system.

CF₂=CH-CH=CF₂ + 2H₂ → CF₂H-CH₂-CH₂-CF₂H

This transformation results in the formation of 1,1,4,4-tetrafluorobutane . This saturated fluoroalkane is a distinct chemical entity with properties different from its unsaturated precursor, such as increased thermal and chemical stability due to the absence of reactive π-bonds.

The hydrogenation of conjugated dienes typically proceeds in a stepwise manner, first yielding monoenes (butenes) before full saturation to the alkane (butane). niscpr.res.in The selective hydrogenation of 1,3-butadiene (B125203) to butenes is an industrially significant process, often utilizing palladium-based catalysts. princeton.educonicet.gov.arnih.gov By controlling reaction conditions such as temperature, pressure, and catalyst choice, it is possible to favor the formation of the partially hydrogenated butene or the fully saturated butane. niscpr.res.in A patent for the synthesis of this compound explicitly notes that the compound can be hydrogenated to 1,1,4,4-tetrafluorobutane, highlighting this as a key chemical transformation. google.com

Table 1: Hydrogenation of 1,3-Dienes

Diene Precursor Hydrogenation Product Catalyst Example Key Finding
1,3-Butadiene Butenes and Butane Palladium (Pd) Reaction can be controlled to selectively yield butenes or fully hydrogenate to butane. niscpr.res.inprinceton.edu
This compound 1,1,4,4-Tetrafluorobutane Not specified, but likely a transition metal catalyst (e.g., Pd, Pt) The diene can be fully saturated to its corresponding alkane. google.com

Utilization as Building Blocks in Organic Synthesis (beyond direct polymerization)

Beyond its role as a monomer, this compound serves as a versatile building block in organic synthesis, particularly in reactions that construct cyclic or functionalized linear molecules.

One of the most important reactions for conjugated dienes is the Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered ring. sigmaaldrich.comlibretexts.org In this reaction, the diene reacts with an "alkene" (the dienophile) in a concerted process. ucalgary.calibretexts.org The efficiency of the Diels-Alder reaction is typically enhanced when the dienophile has electron-withdrawing groups and/or the diene has electron-donating groups. libretexts.org The four electron-withdrawing fluorine atoms on this compound would significantly influence its reactivity profile compared to the non-fluorinated parent compound, 1,3-butadiene. Computational studies on the related molecule tetrafluoroethylene (B6358150) have shown that fluorine substituents can have a profound effect on the energetics of cycloaddition transition states. sci-hub.se

A specific, non-cycloaddition application is its reaction with sodium ethoxide in ethanol. This reaction leads to the formation of diethyl succinate, a useful plasticizer and an intermediate for producing polyesters. google.com This transformation demonstrates the diene's utility in synthesizing linear, difunctional compounds.

Table 2: Applications of this compound in Synthesis

Reaction Type Reactant(s) Product(s) Significance
[4+2] Cycloaddition (Diels-Alder) + Dienophile (e.g., Maleic anhydride) Substituted cyclohexene (B86901) derivative Forms six-membered rings, a fundamental transformation in organic synthesis. libretexts.org

Development of Functional Fluorinated Materials (e.g., films, fibers)

The ability of this compound to undergo polymerization is a key feature for its use in materials science. It can be polymerized into high-molecular-weight polymers that are suitable for manufacturing functional materials such as films and fibers. google.com The incorporation of fluorine atoms into the polymer backbone imparts desirable properties, including high thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity.

Fluorinated polymers are known for their exceptional performance in demanding environments. For example, poly(hexafluoro-1,3-butadiene), a related polymer, exhibits excellent thermal properties, with its stability being influenced by the polymerization conditions. elsevierpure.com Polymers derived from this compound are expected to share these characteristics. These high-performance polymers can be processed into:

Films: Thin films made from these fluoropolymers can be used as protective coatings, chemically resistant barriers, or dielectric layers in electronic components.

Fibers: The polymers can be spun into fibers for use in high-performance textiles, filters, or reinforcement materials in composites.

The development of these materials leverages the unique properties that the C-F bond confers to the macromolecular structure, leading to advanced materials not achievable with conventional hydrocarbon-based polymers. google.com

Future Directions and Interdisciplinary Research Outlook for 1,1,4,4 Tetrafluoro 1,3 Butadiene

Integration with Supramolecular Chemistry and Nanotechnology

The strategic incorporation of fluorine atoms into organic molecules is known to profoundly influence their self-assembly behaviors and the stability of the resulting supramolecular structures. nih.govscispace.com The high electronegativity and unique stereoelectronic effects of fluorine can lead to specific intermolecular interactions, such as C–H···F hydrogen bonds, and can induce phase separation at the molecular level, known as the "fluorophobic effect". researchgate.netresearchgate.net This effect drives the self-assembly of fluorinated molecules to minimize contact with non-fluorinated environments, leading to the formation of well-defined nanostructures like nanoparticles, vesicles, or tubules. researchgate.netacs.org

1,1,4,4-Tetrafluoro-1,3-butadiene serves as a key monomer for the synthesis of fluoropolymers with exceptional thermal stability and chemical resistance. ontosight.ai The future direction in this area involves harnessing the fluorophobic effect to control the self-assembly of block copolymers derived from this diene. By polymerizing this compound with other non-fluorinated monomers, researchers can create amphiphilic block copolymers that spontaneously organize into nano-sized domains. This approach opens pathways to designing advanced nanomaterials, including:

Fluorinated Polymeric Nanoparticles (FPNPs): These particles can be engineered for various applications, such as in drug delivery and advanced imaging, by leveraging the unique properties of the fluorous core. acs.org

Nanostructured Films and Coatings: The self-assembly of polymers containing this compound can be used to create surfaces with controlled wettability, low friction, and non-stick properties, building upon the characteristics of materials like polytetrafluoroethylene (PTFE). sigmaaldrich.com

Functional Supramolecular Polymers: The integration of non-covalent interactions, such as halogen bonding with diiodotetrafluorobenzene, can be used to create thermally reversible and self-healing materials. google.comrsc.org

The ability to control the self-assembly motif by introducing fluorine can sometimes lead to unexpected and novel supramolecular architectures, highlighting the potential for discovering new materials with unique functions. nih.govscispace.com

Table 1: Influence of Fluorination on Material Properties

This table summarizes how the incorporation of fluorine, such as in monomers like this compound, influences key properties relevant to supramolecular chemistry and nanotechnology.

PropertyInfluence of FluorinationPotential ApplicationSupporting Findings
Self-Assembly Promotes phase separation (fluorophobic effect), leading to the formation of well-defined nanostructures. researchgate.netacs.orgCreation of core-shell nanoparticles, micelles, and vesicles. researchgate.netacs.orgFluorinated dendrons can change self-assembly motifs, forming columns instead of spheres. nih.govscispace.com
Thermal Stability C-F bonds are stronger than C-H bonds, leading to higher thermal stability in the resulting polymers. sigmaaldrich.comHigh-performance polymers for demanding environments. ontosight.aiFluorinated building blocks show higher thermal stability compared to non-fluorinated counterparts. sigmaaldrich.com
Intermolecular Interactions Can participate in weak C–H···F hydrogen bonds and halogen bonding, directing crystal packing and supramolecular construction. researchgate.netrsc.orgCrystal engineering and design of functional co-crystals.C–H···F interactions contribute to the construction of various supramolecular synthons. researchgate.net
Lipophobicity Increases lipophobicity, leading to materials with non-stick and anti-fouling properties. sigmaaldrich.comyoutube.comDevelopment of advanced non-stick coatings and biomedical implants.Polytetrafluoroethylene (Teflon) is a well-known example of a highly lipophobic fluoropolymer. sigmaaldrich.com

Computational Design of Novel Fluorinated Molecules and Materials

Computational chemistry provides powerful tools for predicting the structure, properties, and reactivity of molecules before their synthesis, thereby accelerating the discovery of new materials. Density Functional Theory (DFT) and other ab initio methods are particularly valuable for studying fluorinated compounds. electronicsandbooks.com For this compound and its derivatives, computational studies can provide critical insights into:

Conformational Analysis: Fluorine substitution significantly impacts the conformational preferences of butadiene systems. While 1,3-butadiene (B125203) prefers a planar trans conformation, perfluorination, as in hexafluoro-1,3-butadiene (B1630412), leads to a preference for a non-planar, skew s-cis geometry. electronicsandbooks.comacs.org Computational modeling can determine the most stable conformers of polymers and oligomers derived from this compound, which is essential for predicting their macroscopic properties.

Electronic Properties: DFT calculations can elucidate the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for designing materials for electronic applications, including semiconductors and dielectrics.

Reaction Mechanisms: The reactivity of this compound in polymerization and cycloaddition reactions can be modeled to understand reaction pathways and predict product distributions. rsc.org This is vital for optimizing reaction conditions and designing catalysts for specific transformations. For example, DFT calculations have been used to understand the mechanism and stereoselectivity of fluorocyclization reactions. researchgate.net

By computationally screening virtual libraries of molecules based on the this compound scaffold, researchers can identify promising candidates for synthesis and experimental validation, saving significant time and resources.

Table 2: Applications of Computational Methods in Studying Fluorinated Dienes

This table outlines the application of various computational techniques to investigate the properties and reactivity of fluorinated dienes like this compound.

Computational MethodApplicationResearch Finding
Density Functional Theory (DFT) Calculation of molecular structure, vibrational frequencies, and electronic properties. google.comelectronicsandbooks.comUsed to study the effect of fluorine substitution on radical rearrangements and to understand the origin of stereoselectivity in fluorination reactions. researchgate.netelectronicsandbooks.com
Ab Initio Calculations Prediction of stable conformers and torsional potentials. electronicsandbooks.comConfirmed that the most stable conformer of hexafluoro-1,3-butadiene is a skew s-cis form. electronicsandbooks.com
Molecular Dynamics (MD) Simulation of polymer chain dynamics and self-assembly processes.Can be used to model the formation of nanostructures from block copolymers in solution.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactions, such as C–H···F bonds.Can quantify the strength and nature of weak interactions that direct supramolecular assembly. researchgate.net

Green Chemistry Principles in Fluorinated Diene Synthesis

The synthesis of fluorinated compounds has traditionally relied on harsh reagents and energy-intensive conditions. dovepress.com An early method for producing this compound involves the gas-phase reaction of acetylene (B1199291) and tetrafluoroethylene (B6358150) at very high temperatures (350–900 °C). google.com While effective, this process has significant drawbacks from a green chemistry perspective, including high energy consumption and the potential for undesired byproducts.

Future research is focused on developing more sustainable synthetic routes that align with the principles of green chemistry. Key areas of development include:

Catalytic Methods: The use of transition-metal catalysts, such as palladium, can enable the synthesis of fluorinated dienes under milder conditions with higher selectivity. nih.gov Palladium-catalyzed cross-coupling reactions are a promising avenue for constructing the diene backbone efficiently. nih.govacs.org

Greener Solvents: Many fluorination reactions use polar aprotic solvents like DMF or NMP, which are toxic. wpmucdn.com Research into alternative, environmentally benign solvents is crucial. Fluorous solvents (e.g., perfluoroalkanes) offer the advantage of creating biphasic systems that allow for easy separation and recycling of catalysts and products. tcichemicals.comtcichemicals.com Other green solvents, such as γ-valerolactone (GVL) and fluoroalcohols like hexafluoroisopropanol (HFIP), are also being explored for fluorochemical synthesis. wpmucdn.comrsc.org

Atom Economy: Developing synthetic strategies that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Modern catalytic methods, such as the 1,4-fluorofunctionalization of dienes, are being designed to build molecular complexity in a single, atom-economical step. nih.gov

Safer Reagents: Moving away from hazardous reagents like elemental fluorine or highly toxic metal fluorides (e.g., SbF₃) is a priority. dovepress.com The development of new, safer fluorinating agents and catalytic systems that use more benign fluoride (B91410) sources (e.g., from alkali metal salts) is an active area of research. dovepress.com

Table 3: Comparison of Synthesis Methods for Fluorinated Dienes

This table compares a traditional high-temperature synthesis with modern green chemistry approaches for producing fluorinated dienes.

FeatureTraditional Method (Pyrolysis)Green Chemistry Approach (Catalysis)
Reaction Conditions High temperature (350–900 °C), gas phase. google.comMild temperature, liquid phase. nih.govnih.gov
Energy Consumption Very HighLow to Moderate
Catalyst Typically uncatalyzed or uses solid packing material. google.comTransition metals (e.g., Pd, Cu, I(I)/I(III)). nih.govacs.orgnih.gov
Solvents None (gas phase)Use of recyclable fluorous solvents or other green solvents (GVL, HFIP). wpmucdn.comtcichemicals.comrsc.org
Atom Economy Can be low due to side reactions and pyrolysis byproducts.Generally higher, especially in addition reactions. nih.gov
Separation Fractional distillation of gaseous products. google.comFacile separation using fluorous biphase systems or standard chromatography. tcichemicals.com

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

Thorough characterization is essential for understanding the structure, purity, and properties of this compound and the materials derived from it. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. ¹H NMR provides information on the vinyl protons, while ¹³C NMR details the carbon skeleton. Crucially, ¹⁹F NMR is exceptionally sensitive to the local chemical environment of the fluorine atoms, offering a wide chemical shift range and sharp signals. huji.ac.il It can be used to confirm the presence of the CF₂ groups, study the stereochemistry of reaction products, and analyze the microstructure of polymers. huji.ac.ilnih.gov The coupling constants between fluorine and other nuclei (H, C, or other F atoms) provide detailed information about molecular connectivity. huji.ac.il

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is used to separate and identify the components of a reaction mixture, determine the molecular weight of the product, and elucidate its fragmentation pattern, which aids in structure confirmation. rsc.org

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of the molecule. mdpi.com These techniques are used to identify characteristic functional groups, such as C=C double bonds and C-F bonds. mdpi.comchemspider.com For example, the infrared spectrum of 1,3-butadiene shows characteristic C=C stretching bands around 1600 cm⁻¹. chemspider.com Raman spectroscopy is particularly useful for studying the carbon backbone and can be applied to analyze samples in various states (gas, liquid, solid). rsc.orgresearchgate.net

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can determine the precise three-dimensional molecular structure and analyze intermolecular interactions in the solid state. rsc.org

Table 4: Key Analytical Techniques for this compound

This interactive table details the primary analytical methods used to characterize this compound and its derivatives.

Analytical TechniqueInformation ObtainedRelevance to this compound
¹⁹F Nuclear Magnetic Resonance (NMR) Chemical environment of fluorine atoms, coupling constants, quantitative analysis. huji.ac.ilConfirms the CF₂ groups, determines purity, and analyzes polymer microstructure. Highly sensitive with a wide chemical shift range. huji.ac.ilnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of components, molecular weight determination, fragmentation patterns. rsc.orgIdeal for monitoring reaction progress, identifying impurities, and confirming product identity.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (C=C, C-F, C-H). mdpi.comProvides a characteristic "fingerprint" of the molecule, confirming the presence of the diene and fluoro groups.
Raman Spectroscopy Vibrational modes of the carbon skeleton, symmetry information. mdpi.comrsc.orgComplements FTIR, particularly for the symmetric C=C stretch. Can be used for in situ reaction monitoring. mdpi.comresearchgate.net
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing.Provides definitive structural proof and insight into intermolecular forces for solid derivatives. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,4,4-Tetrafluoro-1,3-butadiene, and how do reaction conditions influence yield?

  • Methodology : Gas-phase radical copolymerization with oxygen or nitric oxide under controlled temperatures (e.g., 50–100°C) and pressures (1–5 atm) has been reported. Initiators such as peroxides or UV light are critical for optimizing conversion rates. Post-synthesis purification via fractional distillation or cold traps is recommended to isolate the compound .
  • Key Variables : Temperature, pressure, initiator type, and monomer ratios. For example, excess oxygen may lead to side products like epoxides, necessitating stoichiometric adjustments.

Q. How can the electronic and structural properties of this compound be experimentally characterized?

  • Techniques :

  • UV-Vis Spectroscopy : To study conjugation effects and electronic transitions.
  • Cyclic Voltammetry : To assess electron-accepting behavior and redox potentials.
  • X-ray Crystallography : For precise bond-length and dihedral-angle measurements (if single crystals are obtainable).
    • Data Interpretation : Fluorine substituents reduce π-electron density, leading to blue-shifted absorption spectra compared to non-fluorinated analogs .

Q. What are the thermal and chemical stability profiles of this compound under ambient and extreme conditions?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres (25–500°C) and accelerated degradation studies in acidic/basic media.
  • Findings : High thermal stability (decomposition >200°C) due to strong C–F bonds. However, nucleophilic solvents (e.g., alcohols) may induce isomerization or ring-opening reactions .

Advanced Research Questions

Q. How does solvent choice influence the isomerization kinetics of this compound?

  • Methodology : Time-resolved spectroscopy (e.g., femtosecond pump-probe) in solvents like ethanol, hexane, or supercritical CO₂. Apply Kramers’ theory to model solvent friction effects on reaction rates.
  • Key Insight : In alcohol solvents, hydrogen bonding increases energy barriers, slowing isomerization by ~30% compared to non-polar solvents .

Q. What computational methods are most reliable for predicting the thermodynamic properties of fluorinated dienes?

  • Approach : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections to account for electron correlation. Basis sets like 6-311++G(d,p) are recommended for fluorine atoms .
  • Validation : Compare calculated atomization energies and ionization potentials with experimental data (average deviation <3 kcal/mol) .

Q. What mechanistic insights govern the copolymerization of this compound with oxygen or nitric oxide?

  • Experimental Design : Use radical-trapping agents (e.g., TEMPO) and ESR spectroscopy to identify intermediate species. Monitor chain propagation via gel permeation chromatography (GPC).
  • Findings : Oxygen acts as a comonomer, forming alternating copolymers, while nitric oxide induces branching due to nitroso-intermediate formation .

Q. How do fluorination patterns alter the compound’s reactivity compared to non-fluorinated 1,3-butadiene?

  • Comparative Analysis :

  • Electrophilicity : Fluorine increases electrophilicity, enhancing Diels-Alder reactivity with electron-rich dienophiles.
  • Metabolic Pathways : Unlike 1,3-butadiene (a known carcinogen), fluorination likely reduces epoxidation toxicity due to steric and electronic effects .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Some studies report 60–70% yields for copolymerization , while others note lower efficiencies (~40%) under similar conditions. Resolution: Optimize initiator concentration (0.5–1.0 mol%) and exclude moisture to suppress side reactions.
  • Computational vs. Experimental Bond Lengths : DFT-predicted C–C bond lengths may deviate by 0.02 Å from crystallographic data. Mitigation: Use dispersion-corrected functionals (e.g., ωB97X-D) .

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